molecular formula C₇H₁₅NO B1145338 cis-3-[Dimethylamino)methyl]cyclobutanol CAS No. 1821838-71-4

cis-3-[Dimethylamino)methyl]cyclobutanol

Cat. No.: B1145338
CAS No.: 1821838-71-4
M. Wt: 129.2
InChI Key:
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Description

cis-3-[Dimethylamino)methyl]cyclobutanol: is a chemical compound with the molecular formula C7H15NO. It is a cyclobutanol derivative where a dimethylamino group is attached to the cyclobutane ring. This compound is a useful intermediate and a building block for various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[Dimethylamino)methyl]cyclobutanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-[Dimethylamino)methyl]cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form more stable alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of more stable alcohols.

    Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

cis-3-[Dimethylamino)methyl]cyclobutanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of various therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[Dimethylamino)methyl]cyclobutanol involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The cyclobutanol ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

  • trans-3-[Dimethylamino)methyl]cyclobutanol
  • 3-[Dimethylamino)methyl]cyclopentanol
  • 3-[Dimethylamino)methyl]cyclohexanol

Comparison:

  • Structural Differences: While cis-3-[Dimethylamino)methyl]cyclobutanol has a cis configuration, trans-3-[Dimethylamino)methyl]cyclobutanol has a trans configuration, affecting their chemical reactivity and physical properties.
  • Reactivity: The presence of the cyclobutanol ring in this compound makes it more reactive in certain substitution and reduction reactions compared to its cyclopentanol and cyclohexanol analogs.
  • Applications: this compound is more commonly used in drug synthesis due to its unique structural features that enhance its binding affinity to biological targets.

Properties

CAS No.

1821838-71-4

Molecular Formula

C₇H₁₅NO

Molecular Weight

129.2

Origin of Product

United States

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